3-Acetamido-2-(chloroacetyl)phenyl benzoate

Catalog No.
S13080963
CAS No.
M.F
C17H14ClNO4
M. Wt
331.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Acetamido-2-(chloroacetyl)phenyl benzoate

Product Name

3-Acetamido-2-(chloroacetyl)phenyl benzoate

IUPAC Name

[3-acetamido-2-(2-chloroacetyl)phenyl] benzoate

Molecular Formula

C17H14ClNO4

Molecular Weight

331.7 g/mol

InChI

InChI=1S/C17H14ClNO4/c1-11(20)19-13-8-5-9-15(16(13)14(21)10-18)23-17(22)12-6-3-2-4-7-12/h2-9H,10H2,1H3,(H,19,20)

InChI Key

NOJNXJUJRJXWJP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C(=CC=C1)OC(=O)C2=CC=CC=C2)C(=O)CCl

3-Acetamido-2-(chloroacetyl)phenyl benzoate is an organic compound with the molecular formula C17H14ClNO4C_{17}H_{14}ClNO_{4}. This compound features a benzoate moiety, an acetamido group, and a chloroacetyl substituent, which contribute to its chemical reactivity and potential biological activity. The structure contains a benzene ring substituted at the 2-position with a chloroacetyl group and at the 3-position with an acetamido group, making it a versatile compound in synthetic organic chemistry and medicinal applications .

Due to the presence of functional groups. Key reactions include:

  • Nucleophilic Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or alcohols can replace the chlorine atom.
  • Hydrolysis: In the presence of water and under acidic or basic conditions, the compound can hydrolyze to produce corresponding acids and amines.
  • Esterification: The benzoate moiety can react with alcohols to form esters, making it useful in synthesizing more complex molecules.

These reactions underscore the compound's utility in synthesizing derivatives for pharmaceutical applications.

The synthesis of 3-acetamido-2-(chloroacetyl)phenyl benzoate typically involves several steps:

  • Formation of Chloroacetyl Derivative: Chloroacetyl chloride is reacted with a suitable phenol derivative to introduce the chloroacetyl group.
  • Acetamide Formation: The introduction of the acetamido group can be achieved through the reaction of an amine with acetic anhydride or acetic acid.
  • Esterification: The final step involves esterifying the resulting compound with benzoic acid or its derivatives.

These multi-step synthetic routes allow for the modification of the compound to enhance its desired properties for specific applications .

3-Acetamido-2-(chloroacetyl)phenyl benzoate has potential applications in:

  • Pharmaceuticals: As a precursor or intermediate in the synthesis of bioactive compounds.
  • Agricultural Chemicals: Its derivatives may serve as agrochemicals due to their possible herbicidal or fungicidal properties.
  • Material Science: Used in developing polymers or materials that require specific chemical functionalities.

The versatility of this compound makes it valuable in various fields of research and industry.

Several compounds share structural features with 3-acetamido-2-(chloroacetyl)phenyl benzoate:

Compound NameStructure FeaturesUnique Aspects
2-ChloroacetamideContains a chloroacetamide moietyKnown for its use in synthesizing pharmaceuticals
N-Acetyl-2-chloroanilineAniline derivative with acetyl and chloro groupsExhibits significant antimicrobial activity
AcetanilideSimple acetamide structureHistorical significance as a pain reliever
Benzoyl chlorideA reactive carbonyl compoundUsed extensively in acylation reactions

3-Acetamido-2-(chloroacetyl)phenyl benzoate is unique due to its combination of both acetamido and chloroacetyl functionalities on a phenolic framework, which may confer distinct reactivity patterns and biological activities not observed in simpler analogs. This uniqueness may allow for tailored applications in medicinal chemistry and agrochemicals.

XLogP3

3.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

331.0611356 g/mol

Monoisotopic Mass

331.0611356 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-10-2024

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